Biliverdin can be synthesized through several methods:
Biliverdin has a complex molecular structure characterized by its tetrapyrrole configuration. The molecular formula for biliverdin is C₁₆H₁₈N₄O₃S, with a molar mass of approximately 318.4 g/mol. The structure features four interconnected pyrrole rings that contribute to its unique color and chemical properties.
Biliverdin undergoes various chemical reactions, particularly in biological systems where it can be converted into bilirubin via reduction reactions. The conversion pathway typically involves the enzymatic reduction by biliverdin reductase, which transforms biliverdin into bilirubin, another important bile pigment with distinct physiological roles .
The mechanism of action for biliverdin involves several pathways:
Biliverdin hydrochloride is characterized by its dark green color and solubility in water due to the presence of polar functional groups. Key properties include:
These properties are critical for its handling in laboratory settings and potential applications in pharmaceuticals.
Biliverdin has several scientific applications:
Biliverdin hydrochloride originates from the oxidative cleavage of heme, primarily catalyzed by heme oxygenase enzymes in mammalian systems. This process involves the stereospecific breakdown of heme at the α-methine bridge, yielding biliverdin IXα, carbon monoxide (CO), and free iron. Two principal isoforms exist: heme oxygenase 1 (HMOX1), an inducible form responsive to oxidative stress, and heme oxygenase 2 (HMOX2), constitutively expressed in tissues like the brain and testes [1] [10]. The reaction occurs in the endoplasmic reticulum and requires three molecules of oxygen and seven electrons derived from NADPH-cytochrome P450 reductase. This pathway serves as a critical cytoprotective mechanism by eliminating pro-oxidant heme and generating antioxidant biliverdin [1].
Tissue-specific expression patterns dictate functional roles: HMOX1 predominates in the spleen and liver (sites of erythrocyte turnover), while HMOX2 maintains basal activity in neural tissues [10]. Structural studies reveal that substrate access to the heme-binding pocket governs regioselectivity, ensuring exclusive biliverdin IXα isomer production in mammals [1]. Dysregulation correlates with pathologies; for example, impaired HMOX1 induction exacerbates oxidative injury in diabetes models, whereas its upregulation improves insulin sensitivity [4].
Table 1: Mammalian Heme Oxygenase Isoforms and Properties
| Isoform | Expression Pattern | Primary Catalytic Products | Key Regulatory Factors |
|---|---|---|---|
| HMOX1 | Inducible (spleen, liver) | Biliverdin IXα, CO, Fe²⁺ | Oxidative stress, Nrf2 pathway |
| HMOX2 | Constitutive (brain, testes) | Biliverdin IXα, CO, Fe²⁺ | Glucocorticoids, hypoxia |
Recombinant microbial systems overcome limitations in biliverdin yield and purity from mammalian sources. Escherichia coli strains engineered to express cyanobacterial or Pseudomonas heme oxygenases enable scalable production. For example:
Production efficiency depends on heme supply. Strategies include:
Table 2: Microbial Systems for Recombinant Biliverdin Production
| Host Strain | Heme Oxygenase Source | Key Innovation | Biliverdin Yield |
|---|---|---|---|
| E. coli BL21(mHO1) | Synechocystis (codon-optimized) | Fed-batch with lactose/glycerol | 23.5 mg/L (IXα) |
| E. coli Nissle (EcN(T7)) | Pseudomonas aeruginosa HemO | ChuA-mediated heme uptake | >300-fold vs. chemical synthesis (IXβ/δ) |
| E. coli SH2 | Thermosynechococcus HO1 + Synechocystis BvdR | HemB co-expression | 62.1 mg/L bilirubin (from biliverdin) [6] |
Biliverdin reductase (BLVR) completes the heme catabolic pathway by converting biliverdin to bilirubin using NADPH. Two isoforms exist: biliverdin reductase A (BLVRA), specific for biliverdin IXα, and biliverdin reductase B (BLVRB), which reduces multiple substrates including biliverdin IXβ and flavins [1] [8] [10]. BLVRB exhibits 500-fold higher affinity for NADPH than for substrates like flavin adenine dinucleotide (FAD), indicating ordered coenzyme binding precedes substrate reduction [3].
Structural dynamics underpin catalysis. In the apo state, BLVRB’s Arg78-loop exhibits microsecond-to-millisecond dynamics. NADPH binding "clamps" this loop via a hydrogen bond between Arg78 and Thr12, quenching active-site mobility and redistributing dynamics to distal regions (e.g., residues 167–174) [8]. This allostery enables a two-step mechanism: water-mediated protonation followed by hydride transfer from NADPH [3]. Mutations disrupting these dynamics (e.g., Arg78→Ala) accelerate coenzyme dissociation and impair catalysis [8].
BLVR isoforms also regulate redox signaling. BLVRA phosphorylates transcription factors like AP-1, influencing cell proliferation. Meanwhile, BLVRB’s flavin reductase activity modulates NADP⁺/NADPH ratios, impacting oxidative stress responses in erythrocytes—where it is 10-fold more abundant than BLVRA [3] [10]. In diabetic models, BLVRA upregulation correlates with improved insulin sensitivity, likely through bilirubin-mediated activation of peroxisome proliferator-activated receptor alpha (PPARα) [4].
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